molecular formula C8H9N3O B13514160 1-Azido-3-ethoxybenzene

1-Azido-3-ethoxybenzene

Cat. No.: B13514160
M. Wt: 163.18 g/mol
InChI Key: RZDWXYRBFUUPNX-UHFFFAOYSA-N
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Description

1-Azido-3-ethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethoxy group (-OCH₂CH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-ethoxybenzene can be synthesized through a multi-step process starting from 3-ethoxybenzyl alcohol. The alcohol is first converted to its corresponding halide (e.g., bromide) using reagents such as phosphorus tribromide (PBr₃). The halide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed:

    Substitution: Various substituted benzene derivatives.

    Reduction: 3-ethoxyaniline.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1-Azido-3-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-ethoxybenzene primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions. It can also undergo reduction to form amines, which can further react with various electrophiles. In cycloaddition reactions, the azido group forms a five-membered ring with alkynes, resulting in triazoles .

Comparison with Similar Compounds

    1-Azido-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Azido-4-ethoxybenzene: Similar structure but with the azido group in the para position.

    1-Azido-2-ethoxybenzene: Similar structure but with the azido group in the ortho position.

Uniqueness: 1-Azido-3-ethoxybenzene is unique due to the specific positioning of the azido and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group can also affect the compound’s solubility and stability compared to its methoxy and other positional isomers .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-azido-3-ethoxybenzene

InChI

InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7(6-8)10-11-9/h3-6H,2H2,1H3

InChI Key

RZDWXYRBFUUPNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N=[N+]=[N-]

Origin of Product

United States

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